Molecular Mass Shift for Unambiguous MS Detection Relative to Native 1-Penten-3-ol
Pent-1-en-3-ol-d2 exhibits a molecular weight of 88.14 g/mol, which is +2.01 g/mol higher than the native unlabeled 1-penten-3-ol (86.13 g/mol) due to the replacement of two hydrogen atoms with deuterium at the C1 position . This mass shift produces a distinct +2 Da separation in the MS spectrum, enabling unambiguous discrimination between the internal standard and the target analyte in SIM or MRM acquisition modes .
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 88.14 |
| Comparator Or Baseline | Native 1-penten-3-ol (unlabeled): 86.13 |
| Quantified Difference | +2.01 Da (2.3% increase) |
| Conditions | Calculated from molecular formula C5H8D2O vs. C5H10O; vendor-verified purity ≥98% |
Why This Matters
The +2 Da mass shift eliminates spectral overlap with the native analyte, enabling precise isotope dilution quantitation without interference from endogenous or co-extracted 1-penten-3-ol.
